

# An In-Depth Technical Guide to [(1S)-1-methoxyethyl]benzene

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## Compound of Interest

Compound Name: (S)-(1-Methoxyethyl)benzene

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## Abstract

This technical guide provides a comprehensive overview of the chiral molecule [(1S)-1-methoxyethyl]benzene, a compound of interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides a detailed experimental protocol for its enantioselective synthesis. Furthermore, it explores the potential applications of this compound as a chiral building block in medicinal chemistry, supported by spectroscopic data and a discussion of its role in the synthesis of pharmacologically active molecules.

## Introduction

[(1S)-1-methoxyethyl]benzene, a chiral ether, holds significance as a valuable intermediate and building block in asymmetric synthesis. Its stereodefined center makes it a crucial component in the construction of complex chiral molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug candidate can determine its efficacy and safety profile. This guide aims to provide a detailed resource for researchers and professionals working with this compound, covering its synthesis, properties, and potential applications.

## Chemical Identity and Properties

The IUPAC name for **(S)-(1-Methoxyethyl)benzene** is [(1S)-1-methoxyethyl]benzene[1][2]. It is a colorless to yellow liquid with the molecular formula C<sub>9</sub>H<sub>12</sub>O and a molecular weight of 136.19 g/mol [1][3].

Table 1: Physicochemical Properties of [(1S)-1-methoxyethyl]benzene

Property	Value	Reference
IUPAC Name	[(1S)-1-methoxyethyl]benzene	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[1][3]
Molecular Weight	136.19 g/mol	[1][3]
CAS Number	2511-06-0	[2]
Boiling Point	77 °C at 53 Torr	[4]
Appearance	Yellow to colorless liquid	[4]
InChI	InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1	[1][2]
InChIKey	PLKSMSKTENNPEJ-QMMMGPBSA-N	[1][2]
SMILES	C--INVALID-LINK--OC	[1][2]

## Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of [(1S)-1-methoxyethyl]benzene can be achieved through a two-step process involving the asymmetric reduction of acetophenone to (S)-1-phenylethanol, followed by a Williamson ether synthesis.

### Step 1: Asymmetric Reduction of Acetophenone to (S)-1-Phenylethanol

This step utilizes a chiral catalyst to achieve high enantioselectivity.

- Materials:

- Acetophenone
- Isopropanol
- (S)-(-)- $\alpha,\alpha$ -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (as a chiral catalyst)
- Potassium hydroxide (KOH)
- Toluene
- Hydrochloric acid (HCl), 1M
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Diethyl ether
- Procedure:
  - In a round-bottom flask, dissolve acetophenone in a mixture of isopropanol and toluene.
  - Add the chiral catalyst and a catalytic amount of potassium hydroxide.
  - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.
  - Extract the product with diethyl ether (3 x 50 mL).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-phenylethanol.

## Step 2: Methylation of (S)-1-Phenylethanol via Williamson Ether Synthesis

This classic ether synthesis method is employed to methylate the chiral alcohol.

- Materials:
  - (S)-1-Phenylethanol
  - Sodium hydride (NaH), 60% dispersion in mineral oil
  - Anhydrous tetrahydrofuran (THF)
  - Methyl iodide (CH<sub>3</sub>I)
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
  - Diethyl ether
  - Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Procedure:
  - To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-1-phenylethanol in anhydrous THF dropwise.
  - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
  - Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
  - Extract the product with diethyl ether (3 x 50 mL).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by distillation under reduced pressure to yield [(1S)-1-methoxyethyl]benzene.

## Spectroscopic Data

The structural confirmation of [(1S)-1-methoxyethyl]benzene is achieved through various spectroscopic techniques. While specific spectra for the pure (S)-enantiomer are not readily available in public databases, the data for the racemic mixture provides a close approximation. Chiral NMR techniques can be employed for enantiomeric differentiation[1][5][6][7].

Table 2: Spectroscopic Data for (1-Methoxyethyl)benzene

Spectroscopy	Key Features
<sup>1</sup> H NMR	Signals for hydrogens on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm range[8].
<sup>13</sup> C NMR	The carbon adjacent to the ether oxygen typically appears in the 50-80 ppm region[8].
Mass Spectrometry (GC-MS)	The mass spectrum shows characteristic fragmentation patterns[9].
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic C-O stretching vibrations for the ether linkage[9].

## Applications in Drug Development

[(1S)-1-methoxyethyl]benzene serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The (S)-1-phenylethyl ether moiety can be found in various drug candidates and pharmacologically active compounds.

## Chiral Auxiliary

The chiral nature of [(1S)-1-methoxyethyl]benzene allows it to be used as a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction[9]. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered.

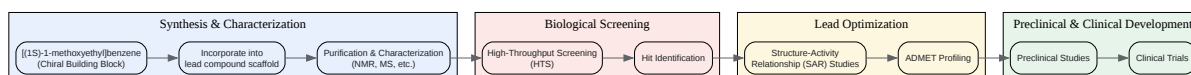
## Synthesis of Bioactive Molecules

The (S)-1-phenylethyl ether group can be incorporated into larger molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. The stereochemistry at the benzylic position can significantly influence the biological activity of a molecule by affecting its binding affinity to a specific biological target. While specific examples of marketed drugs containing the [(1S)-1-methoxyethyl]benzene fragment are not prominently documented, the use of chiral ethers and the broader class of chiral building blocks is a well-established strategy in medicinal chemistry[10][11][12].

## Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain that directly links [(1S)-1-methoxyethyl]benzene to the modulation of a particular signaling pathway. Its role is primarily that of a synthetic intermediate. However, the chiral moieties derived from it can be part of drug molecules that target a wide range of biological pathways.

Below is a generalized workflow for the utilization of a chiral building block like [(1S)-1-methoxyethyl]benzene in a drug discovery context.



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Figure 1. Generalized drug discovery workflow utilizing a chiral building block.

## Conclusion

[(1S)-1-methoxyethyl]benzene is a valuable chiral compound with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its well-defined stereochemistry makes it an important building block for the enantioselective synthesis of complex molecular targets. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, serving

as a valuable resource for researchers and professionals in the field. Further exploration into the incorporation of this chiral moiety into novel therapeutic agents is a promising area for future research.

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